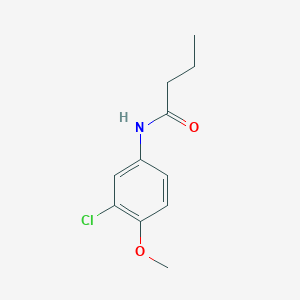
N-(3-chloro-4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)butanamide, also known as Clomethiazole, is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized in 1951 and has since been used for various scientific research applications. Clomethiazole has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)butanamidee is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. N-(3-chloro-4-methoxyphenyl)butanamidee has been found to enhance the activity of GABA, leading to a decrease in neuronal activity and subsequent sedative effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity and subsequent sedative effects. Additionally, N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)butanamidee has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its effects are well-documented. However, N-(3-chloro-4-methoxyphenyl)butanamidee also has some limitations. Its exact mechanism of action is not fully understood, and it may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)butanamidee. It may be useful in the treatment of conditions such as Alzheimer's disease, where its antioxidant properties may be beneficial. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects. N-(3-chloro-4-methoxyphenyl)butanamidee may also be studied for its potential use in the treatment of other conditions such as depression and post-traumatic stress disorder. Overall, N-(3-chloro-4-methoxyphenyl)butanamidee has promising potential for further research and development.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)butanamidee involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,4-butandiol, followed by the addition of thiosemicarbazide and subsequent cyclization. The resulting compound is then treated with hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)butanamidee.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)butanamidee has been extensively studied for its potential therapeutic effects on various conditions such as epilepsy, anxiety, and alcohol withdrawal syndrome. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of these conditions.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-8-5-6-10(15-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YARUWRVNNXPHIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)

![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)

